molecular formula C19H18N4OS B2818078 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide CAS No. 1797094-58-6

3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide

Cat. No.: B2818078
CAS No.: 1797094-58-6
M. Wt: 350.44
InChI Key: ZNCDBEAOIHFTMP-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a butenamide group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

    Formation of the Butenamide Group: The final step involves the formation of the butenamide group through a condensation reaction between an appropriate amine and a butenoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the butenamide group, converting it to a single bond and forming a saturated amide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents that can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated amides.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole and pyridine rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(pyridin-3-yl)thiazole: Similar in structure but lacks the butenamide group.

    N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide: Similar but with an acetamide group instead of a butenamide group.

    3-methyl-N-(4-(2-(pyridin-2-ylamino)thiazol-4-yl)phenyl)but-2-enamide: Similar but with a pyridin-2-yl group instead of a pyridin-3-yl group.

Uniqueness

The uniqueness of 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and pyridine rings, along with the butenamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13(2)10-18(24)21-15-7-5-14(6-8-15)17-12-25-19(23-17)22-16-4-3-9-20-11-16/h3-12H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCDBEAOIHFTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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